Product packaging for 3-(2-Phenylethyl)pyridin-4-amine(Cat. No.:CAS No. 6635-94-5)

3-(2-Phenylethyl)pyridin-4-amine

Cat. No.: B13770555
CAS No.: 6635-94-5
M. Wt: 198.26 g/mol
InChI Key: KJHJUZMABIVSMQ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic and Medicinal Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of modern organic and medicinal chemistry. rsc.org Considered a "privileged scaffold," its presence is notable in a vast array of FDA-approved drugs, demonstrating its versatility and importance in the development of therapeutic agents. rsc.orgrsc.org The pyridine framework is an isostere of benzene, meaning it has a similar shape and size, which allows it to interact with biological targets in a comparable manner while offering distinct electronic properties due to the nitrogen atom. rsc.org

This unique scaffold is a fundamental component in over 7,000 drug molecules and is found in numerous natural products with significant biological activity, including vitamins like niacin and pyridoxine, and alkaloids. rsc.org The therapeutic applications of pyridine-containing compounds are extensive, covering treatments for infectious diseases, inflammation, cancer, and neurological disorders. tulane.edunih.gov For instance, drugs such as abiraterone (B193195) acetate (B1210297) for prostate cancer, isoniazid (B1672263) for tuberculosis, and delavirdine (B1662856) for HIV/AIDS all feature a pyridine core, highlighting the scaffold's broad impact on human health. tulane.edutandfonline.com The continuous interest in pyridine derivatives ensures a steady stream of new drug candidates, with researchers consistently exploring this chemical space for novel therapeutic solutions. rsc.orgnih.gov

The Role of Aminopyridines as Fundamental Building Blocks and Bioisosteres

Aminopyridines, which are pyridine rings substituted with an amino group, serve a dual purpose in chemical research as both essential building blocks and effective bioisosteres. As building blocks, they are readily available starting materials for the synthesis of more complex, multi-substituted pyridine derivatives. acs.orgnih.gov Their reactive nature allows for further chemical modifications, enabling the construction of diverse molecular libraries for screening and drug discovery.

In medicinal chemistry, the concept of bioisosterism—the substitution of a part of a molecule with another group having similar physical or chemical properties—is a key strategy for optimizing drug candidates. nih.gov Aminopyridines can act as bioisosteres for other functional groups, helping to enhance a compound's potency, selectivity, and pharmacokinetic profile. nih.gov This strategic replacement can address issues like metabolic instability or poor solubility. nih.govtcichemicals.com For example, heterocycles are widely used as bioisosteres to modulate properties such as basicity and lipophilicity, which are crucial for a drug's developability. nih.gov The use of saturated azaheterocycles, such as piperidines, which are related to pyridines, has also become popular in drug design to improve three-dimensionality and solubility. tcichemicals.comenamine.net

Structural Context of 3-(2-Phenylethyl)pyridin-4-amine within Substituted Pyridine Systems

This compound belongs to the family of substituted pyridin-4-amines. Its structure is characterized by a pyridine ring with an amino group at the 4-position and a phenylethyl group at the 3-position. This specific arrangement of substituents influences its chemical properties and potential interactions with biological targets. The 4-amino group is a key feature, often involved in hydrogen bonding interactions, a critical aspect of molecular recognition in biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2 B13770555 3-(2-Phenylethyl)pyridin-4-amine CAS No. 6635-94-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6635-94-5

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

3-(2-phenylethyl)pyridin-4-amine

InChI

InChI=1S/C13H14N2/c14-13-8-9-15-10-12(13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H2,14,15)

InChI Key

KJHJUZMABIVSMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(C=CN=C2)N

Origin of Product

United States

Synthetic Methodologies for 3 2 Phenylethyl Pyridin 4 Amine and Its Analogues

Direct Amination Approaches to Pyridine (B92270) Systems

Direct amination involves the introduction of an amino group onto a pyridine ring in a single step, offering an atom-economical route to aminopyridines. While the classic Chichibabin reaction represents a historical approach, contemporary methods often rely on the activation of the pyridine ring, for instance, through N-oxide formation or conversion to a phosphonium (B103445) salt.

One modern strategy involves the transformation of pyridine C–H bonds into phosphonium ions, which can then be exploited for C–N bond formation. nih.gov This process is highly regioselective, favoring amination at the 4-position of the pyridine ring. nih.gov The reaction proceeds by heating a pyridine phosphonium salt with sodium azide (B81097) in a polar solvent like DMSO. nih.gov This is believed to occur via an SNAr-type mechanism, where the azide anion displaces the triphenylphosphine group to form an intermediate that yields an iminophosphorane. nih.gov This method is effective for a range of substituted pyridines, including sterically hindered 3,5-disubstituted systems where amination still occurs selectively at the C-4 position. nih.gov

Another approach is the direct acylamination of 3-substituted pyridine-1-oxides. acs.org The N-oxide group activates the pyridine ring towards nucleophilic attack, and the position of amination is directed by the nature of the substituent at the 3-position. acs.org Furthermore, amination of pyridine derivatives can be achieved using amides as the amine source in the absence of transition metal catalysts. scielo.br This C-N bond forming reaction between a chloropyridine and an amide can be carried out under reflux conditions. scielo.br More advanced methods employ magnesium amides, such as R₂NMgCl·LiCl, to aminate phosphorodiamidate-substituted pyridines at room temperature. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions in Pyridine Synthesis

Transition metal catalysis provides powerful and versatile tools for forming C-N bonds, enabling the synthesis of complex aminopyridines from readily available halo- or pseudo-halopyridines.

Palladium-Catalyzed Coupling Strategies

The Buchwald-Hartwig amination has become a cornerstone for the synthesis of arylamines, including aminopyridines. wiley.com This palladium-catalyzed cross-coupling reaction facilitates the N-arylation of primary and secondary amines with aryl and heteroaryl halides. mit.edu The efficacy of these reactions is highly dependent on the choice of phosphine (B1218219) ligand, which has been the focus of extensive development to improve catalyst activity, broaden substrate scope, and allow for milder reaction conditions. wiley.com

Modern catalysts can effectively couple a wide range of functionalized primary and secondary amines with various aryl chlorides, which are often challenging substrates. mit.edu The reactions can be performed with various bases, with cesium carbonate (Cs₂CO₃) being suitable for substrates with sensitive functional groups, although this may require higher catalyst loadings. mit.edu For heteroaryl halides, such as 5-halopyrimidines and chloropyridines, coupling with both aliphatic amines and anilines is feasible using potassium carbonate (K₂CO₃) as the base in tert-butanol. mit.edu A notable advancement is the development of new dialkyl biheteroaryl phosphine ligands (e.g., KPhos) that enable the highly selective amination of heteroaryl chlorides and bromides using aqueous ammonia (B1221849) and a hydroxide (B78521) base, effectively suppressing the formation of diarylamine and aryl alcohol byproducts. nih.gov

Table 1. Examples of Palladium-Catalyzed Amination of Chloro-Substituted Heterocycles
Aryl/Heteroaryl ChlorideAmine Coupling PartnerCatalyst System (Pd Source / Ligand)BaseConditionsYieldReference
4,6-dichloro-5-nitropyrimidineMorpholinePd₂(dba)₃ / R-BINAPK₂CO₃Toluene, rt, 3.5 hHigh ccspublishing.org.cn
2-Chloro-p-xylenen-HexylaminePd(OAc)₂ / Ligand 3NaOt-BuToluene, 80 °C98% mit.edu
5-ChloropyrimidineAnilinePd(OAc)₂ / Ligand 3K₂CO₃t-BuOH, 100 °C95% mit.edu
3-ChloropyridineAqueous AmmoniaPd-G3 dimer / KPhosKOHDioxane, 100 °C90% nih.gov
*Ligand 3 refers to a specific phosphine ligand detailed in the cited source.

Copper- and Rhodium-Catalyzed Methodologies

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, are a classical and still relevant method for aminating aryl halides. These reactions are particularly useful for the amination of 2-halopyridines. bohrium.com Studies have investigated the use of both CuI and copper nanoparticles as catalysts, with ligands such as 2-isobutyrylcyclohexanone or L-proline enhancing efficiency. bohrium.comresearchgate.net Copper nanoparticles have shown promise as recyclable catalysts, maintaining activity over several cycles. bohrium.com

Rhodium catalysis is more prominently featured in the construction of the pyridine ring itself (see Section 2.3) rather than the functionalization of a pre-formed ring via C-N coupling. However, rhodium catalysts have been developed for other C-H functionalization reactions on pyridines, such as the direct C-H arylation of pyridylferrocenes with aryl halides, demonstrating the potential of rhodium to activate C-H bonds in pyridine systems. chinesechemsoc.org

Cyclization and Annulation Reactions for Pyridine Ring Formation

Building the pyridine core from acyclic precursors offers a powerful strategy for accessing highly substituted and complex pyridine derivatives that may be difficult to obtain through functionalization of a simple pyridine.

Hantzsch-Type Pyridine Synthesis and Variants

The Hantzsch pyridine synthesis is a classic multi-component reaction first reported in 1881. wikipedia.org In its original form, it involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.orgyoutube.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine. wikipedia.org The driving force for this oxidation step is the formation of the stable aromatic ring. wikipedia.org

Numerous modifications have been developed to overcome the limitations of the classical method, such as harsh reaction conditions and long reaction times. wikipedia.org Modern variants include performing the reaction in aqueous micelles under ultrasonic irradiation or using "green" catalysts like ionic liquids. wikipedia.org A Hantzsch-type strategy has also been developed using rongalite (sodium hydroxymethylsulfinate) as a C1 source for the C-4 position of the pyridine ring. scispace.com In this method, the decomposition of rongalite provides formaldehyde, which condenses with a β-enamine carbonyl compound, ultimately leading to a 2,3,5,6-tetrasubstituted pyridine after cyclization and oxidation. scispace.com

Intramolecular Cyclizations and Heterocyclic Annulations

Modern organometallic chemistry has enabled sophisticated annulation reactions for pyridine ring formation. Rhodium catalysis, in particular, has proven highly effective for the synthesis of substituted pyridines from simple starting materials. acs.orgsnnu.edu.cn One prominent method involves the rhodium-catalyzed reaction of α,β-unsaturated ketoximes with alkynes. acs.orgnih.gov The reaction proceeds via a chelation-assisted vinylic C-H activation, insertion of the alkyne, C-N bond formation, and reductive elimination, with the N-O bond of the oxime acting as an internal oxidant to maintain the catalytic cycle. snnu.edu.cnnih.gov This one-pot method allows for the controlled placement of up to five different substituents on the pyridine ring. acs.org

Table 2. Examples of Rhodium-Catalyzed Pyridine Synthesis from α,β-Unsaturated Oximes
Oxime SubstrateAlkyne/Alkyne SubstrateCatalyst SystemConditionsYieldReference
(E)-3,5-diphenylpent-3-en-2-one oximeDiphenylacetylene[RhCpCl₂]₂ / CsOPivDCE, 100 °C, 24 h91% snnu.edu.cn
(E)-4-phenylbut-3-en-2-one oximeDiphenylacetyleneRh(PPh₃)₃ClToluene, 130 °C, 3 h90% acs.org
(E)-1,3-diphenylprop-2-en-1-one oximePhenylacetylene[RhCpᵗCl₂]₂ / K₂CO₃TFE, 45 °C87% (4:1 regioisomers) nih.gov
(E)-1-(thiophen-2-yl)-3-phenylprop-2-en-1-one oximeDiphenylacetylene[RhCpCl₂]₂ / CsOPivDCE, 100 °C, 24 h71% snnu.edu.cn
(E)-4-phenylbut-3-en-2-one O-pivaloyl oximeStyrene[RhCp*Cl₂]₂ / AgSbF₆ / Cu(OAc)₂·H₂Ot-AmylOH, 100 °C90% nih.gov

Other annulation strategies include the reaction of ketones and esters with vinamidinium hexafluorophosphate salts to produce pyridines and pyridones, respectively. acs.org Intramolecular radical cyclizations of 2-bromopyridin-3-yl substituted precursors have also been used to generate pyridine-fused polycyclic systems. thieme-connect.com These diverse cyclization methods underscore the modularity and power of building the heterocyclic core to achieve specific substitution patterns required for complex target molecules like analogues of 3-(2-phenylethyl)pyridin-4-amine.

Derivatization and Functionalization of Precursor Molecules

The construction of the this compound scaffold and its analogues frequently relies on the modification of readily available pyridine and amine precursors. These approaches allow for the systematic introduction of various substituents to probe their effects on the molecule's properties.

Transformations of Substituted Pyridines and Amines

The functionalization of the pyridine ring is a key strategy in the synthesis of these compounds. Traditional methods often involve the condensation of amines with carbonyl compounds to form the pyridine ring. However, achieving high yields of a single product can be challenging, especially for asymmetrically substituted systems. More contemporary approaches focus on the direct and selective functionalization of pre-existing pyridine rings. This can be difficult due to the electron-deficient nature of pyridine and the strong coordinating ability of the nitrogen atom.

Recent advancements have introduced innovative strategies for regioselective C-H functionalization of pyridines. These methods include the use of pyridine phosphonium salts, photocatalytic methods, temporary de-aromatization, Minisci-type reactions, and transition metal-catalyzed C-H activation. For instance, the addition of Grignard reagents to pyridine N-oxides can yield 2-substituted pyridines. organic-chemistry.org Furthermore, copper-catalyzed reactions of acetophenones and 1,3-diaminopropane provide a direct route to 2-arylpyridines. organic-chemistry.org

The amino group on the pyridine ring can also be introduced or modified through various synthetic routes. One common method involves the use of electrophilic aminating reagents like O-(2,4-dinitrophenyl)hydroxylamine (DPH) to form N-aminopyridinium salts, which can then be further transformed. nih.gov Palladium-mediated amination is another powerful technique for introducing the amine functionality onto the pyridine core.

Precursor TypeTransformation MethodResulting FunctionalityReference
PyridineC-H FunctionalizationIntroduction of various substituents researchgate.net
Pyridine N-oxideGrignard Reagent Addition2-Substituted Pyridines organic-chemistry.org
AcetophenoneCopper-catalyzed reaction with 1,3-diaminopropane2-Arylpyridines organic-chemistry.org
PyridineElectrophilic Amination (e.g., with DPH)N-Aminopyridinium Salts nih.gov

Introduction and Modification of the Phenylethyl Moiety

The phenylethyl group is a crucial component of the target molecule. Its introduction is often achieved through cross-coupling reactions. For instance, a common synthetic route involves the reaction of 3-styryl-pyridine with a suitable reducing agent to yield 3-(2-phenylethyl)pyridine. chemicalbook.com

Modifications to the phenylethyl moiety can be carried out to explore the impact of different substituents on the phenyl ring. These modifications can be introduced either on the starting materials before the coupling reaction or on the final 3-(2-phenylethyl)pyridine scaffold. For example, substituted styrenes can be used in the initial reaction to introduce various functional groups on the phenyl ring. Alternatively, electrophilic aromatic substitution reactions can be performed on the 3-(2-phenylethyl)pyridine molecule, although regioselectivity can be a challenge.

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective synthetic methods is paramount for accessing enantiomerically pure analogues of this compound, as different enantiomers can exhibit distinct biological activities.

Enantioselective Catalysis in Pyridine and Amine Synthesis

Enantioselective catalysis offers a powerful and efficient approach to chiral pyridines and amines. For the synthesis of chiral pyridines, methods involving the enantioselective functionalization of dihydropyridines have been developed. For example, a rhodium-catalyzed asymmetric carbometalation of dihydropyridines can furnish 3-substituted tetrahydropyridines with high enantioselectivity, which can then be converted to chiral piperidines and subsequently aromatized to pyridines. nih.gov Another approach involves the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents in the presence of a Lewis acid and a chiral diphosphine ligand. nih.govresearchgate.netnih.gov

For the synthesis of chiral amines, transition metal-catalyzed asymmetric hydrogenation of imines is a widely used and effective strategy. acs.org Various chiral ligands, such as phosphino-oxazolines and P-stereogenic phosphines, have been developed to achieve high enantioselectivity in these reactions. acs.org Additionally, biocatalysis, often in combination with other catalytic methods like photoredox catalysis, has emerged as a valuable tool for the enantioselective synthesis of amines. scispace.comrsc.org For instance, the enzyme monoamine oxidase can be used to selectively oxidize one enantiomer of an amine, leading to the enrichment of the other. scispace.comrsc.org

Catalytic SystemSubstrateProductKey FeaturesReferences
Rhodium-chiral ligandDihydropyridineChiral 3-substituted tetrahydropyridineHigh enantioselectivity and functional group tolerance. nih.gov
Copper-chiral diphosphine ligand/Lewis acidβ-substituted alkenyl pyridineChiral alkylated pyridineUtilizes readily available Grignard reagents. nih.govresearchgate.netnih.gov
Transition metal-chiral ligand (e.g., Ir, Ru)ImineChiral amineAsymmetric hydrogenation with high enantioselectivity. acs.org
Photoredox catalyst and Enzyme (e.g., MAO-N-9)ImineEnantioenriched amineConcurrent photoredox and enzymatic catalysis. scispace.comrsc.org

Chiral Auxiliary-Based Approaches and Resolution Techniques

Chiral auxiliaries provide another robust method for controlling stereochemistry during synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For example, chiral oxazolidinones can be used to direct stereoselective aldol reactions, establishing two contiguous stereocenters. wikipedia.org In the context of pyridine synthesis, chiral acylating groups have been developed to direct the stereoselectivity of additions to the pyridinium (B92312) ring. scripps.edu

Chiral resolution is a classical yet effective method for separating enantiomers from a racemic mixture. wikipedia.org This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization due to their different physical properties. The separated diastereomers are then converted back to the individual enantiomers. Common resolving agents for amines include chiral acids like tartaric acid. wikipedia.org Another technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase, leading to the separation of the enantiomers.

Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of 3-(2-Phenylethyl)pyridin-4-amine Synthesis

The synthesis of this compound can be approached through various synthetic strategies, primarily involving the formation of the C-C bond between the pyridine (B92270) ring and the phenylethyl group, and the introduction of the amine functionality at the C4 position. Mechanistic studies focus on elucidating the pathways, intermediates, and the influence of catalysts and ligands in these processes.

Elucidation of Reaction Pathways and Intermediates

While a specific, detailed mechanistic study for the synthesis of this compound is not extensively documented in the provided search results, the synthesis can be inferred from general methods for C-alkylation and amination of pyridine rings. One plausible pathway involves the C-H functionalization of a pre-functionalized pyridine. For instance, a Minisci-type reaction could be employed to introduce an alkyl group at the C4 position of a pyridine derivative. nih.gov This involves the generation of a radical species from a carboxylic acid precursor which then adds to the protonated pyridine ring.

Another approach involves the synthesis of 4-aminopyridine (B3432731) followed by the introduction of the phenylethyl group. The direct amination of pyridines can proceed through a nucleophilic substitution of hydrogen (SNH) mechanism, forming 4-pyridyl pyridinium (B92312) salt intermediates that react with an amine source. nih.gov

The synthesis of related structures, such as 1H-pyrazolo[3,4-b]pyridines, often involves the construction of the pyridine ring onto a pre-existing pyrazole. nih.gov These reactions typically utilize a 1,3-dicarbonyl compound or its equivalent as a biselectrophile. nih.gov For instance, the reaction might proceed through a Michael addition of an aminopyrazole to an α,β-unsaturated carbonyl compound, followed by cyclization and dehydration. nih.gov

Catalytic Cycles and Ligand Effects

Catalysis plays a pivotal role in the efficient and selective synthesis of substituted pyridines. In the context of C-alkylation, transition metal catalysts are often employed. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C bonds. researchgate.net The catalytic cycle for such reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. The nature of the ligands coordinated to the metal center significantly influences the catalyst's activity, selectivity, and stability.

In reductive amination processes, which could be a route to introduce the amine group or modify it, transition metal complexes of iridium, ruthenium, and cobalt have been shown to be effective catalysts. liv.ac.ukorganic-chemistry.orggoogle.com For example, cyclometalated iridium complexes can catalyze the direct reductive amination of ketones under transfer hydrogenation conditions, using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. liv.ac.uk The catalytic cycle often involves the formation of a metal-hydride species, which then reduces an imine intermediate formed from the condensation of a carbonyl and an amine. Ligands such as phosphines and N-heterocyclic carbenes can modulate the steric and electronic properties of the metal center, thereby influencing the reaction's efficiency and selectivity. google.com The use of pyridine-2-carboxylic acid as a dual acid-base catalyst has also been reported for the synthesis of related heterocyclic compounds, highlighting the potential for organocatalysis in such transformations. nih.gov

Reactivity Profile of the Aminopyridine Moiety

The aminopyridine moiety in this compound is characterized by the presence of both a nucleophilic amino group and a basic pyridine nitrogen. This duality governs its reactivity towards various electrophiles and its participation in a range of chemical transformations.

Nucleophilic and Electrophilic Characteristics of the Amine Group

The exocyclic amino group in 4-aminopyridine derivatives is generally considered nucleophilic. researchgate.net It can readily react with a variety of electrophiles. The lone pair of electrons on the nitrogen atom is available for donation, making it susceptible to attack by electron-deficient species. The basicity of aminopyridines is influenced by the position of the amino group on the pyridine ring. researchgate.net In 4-aminopyridine, the amino group can donate electron density into the ring through resonance, which can affect the basicity of both the exocyclic amine and the ring nitrogen.

Conversely, under certain conditions, the amine group can exhibit electrophilic character, for instance, after being transformed into a better leaving group. However, its primary reactivity is dominated by its nucleophilic nature.

Amine-Based Transformations: Alkylation, Acylation, and Reductive Amination

The nucleophilic amine group readily undergoes a variety of transformations:

Alkylation: The direct alkylation of the amine group with alkyl halides can occur. However, this reaction can be difficult to control and may lead to over-alkylation, resulting in secondary and tertiary amines. masterorganicchemistry.com Alternative methods, such as reductive amination, are often preferred for controlled mono-alkylation. The alkylation of related hydroxythiophenes with different alkylating agents has been studied, showing that the choice of reagent can influence the regioselectivity of the reaction. researchgate.net

Acylation: The amine group can be readily acylated using acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a common method for protecting the amine group or for synthesizing more complex molecules. Palladium-catalyzed ortho-acylation of 2-aryl pyridines has been reported using arylmethyl amines as acyl sources, demonstrating a novel approach to acylation. rsc.org

Reductive Amination: Reductive amination is a versatile method for forming C-N bonds and is a superior alternative to direct alkylation for preparing substituted amines. masterorganicchemistry.com This two-step process involves the initial formation of an imine or enamine from the reaction of the amine with a carbonyl compound (aldehyde or ketone), followed by the reduction of the intermediate to the corresponding amine. organic-chemistry.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method allows for the controlled introduction of a wide variety of alkyl groups onto the amine. masterorganicchemistry.com

Reactivity of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature influences its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. researchgate.net When it does occur, substitution is typically directed to the C3 and C5 positions. The presence of the activating amino group at the C4 position can influence the regioselectivity of electrophilic attack.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. The Chichibabin reaction, which involves the amination of pyridine with sodium amide, is a classic example of nucleophilic substitution on the pyridine ring. google.com The presence of substituents on the ring can significantly affect the outcome of such reactions. google.com For instance, the amination of 3-substituted pyridines can lead to a mixture of 2,3- and 2,5-disubstituted products. google.com

The pyridine nitrogen itself is basic and can be protonated or alkylated. The reaction of 4-aminopyridine with halogens and interhalogens has been shown to result in the protonation of the pyridine nitrogen. researchgate.net

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring of this compound is activated towards electrophilic aromatic substitution by the strongly electron-donating amino group at the 4-position. This group directs incoming electrophiles primarily to the positions ortho to it, namely the C3 and C5 positions. However, since the C3 position is already substituted by the phenylethyl group, electrophilic attack is expected to occur predominantly at the C5 position. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic attack compared to benzene. wikipedia.orgwikipedia.orgquimicaorganica.org However, the activating effect of the amino group overcomes this deactivation.

Nitration of 4-aminopyridine derivatives, typically carried out using reagents like dinitrogen pentoxide or a mixture of nitric and sulfuric acids, has been shown to occur at the 3-position (and by extension, the 5-position). researchgate.netntnu.no For this compound, nitration would be expected to yield 3-(2-Phenylethyl)-5-nitropyridin-4-amine. To prevent undesired side reactions, the amino group can be protected, for instance as a carbamate, before carrying out the nitration. ntnu.no

Halogenation of 4-aminopyridine with halogens or interhalogens leads to substitution at the 3- and 5-positions. acs.orgresearchgate.net For example, the reaction of 4-aminopyridine with bromine can lead to a complex mixture of brominated products, including di- and tri-brominated species, often accompanied by the formation of pyridyl-pyridinium cations. acs.orgresearchgate.net A one-pot halogenation protocol involving the formation of a Zincke imine intermediate has been developed for the 3-selective halogenation of pyridines. nsf.govchemrxiv.org In the case of this compound, halogenation would be anticipated to occur at the C5 position.

Below is a table summarizing the expected outcomes of electrophilic substitution on the pyridine nucleus of 4-aminopyridine, which serves as a model for the reactivity of this compound.

ReactionReagentsExpected Product with 4-AminopyridineReference
BrominationBr₂ in CH₂Cl₂3,5-Dibromo-4-aminopyridine and other brominated species acs.org
IodinationI₂ in CH₂Cl₂Charge-transfer complex and ionic species acs.org
NitrationN₂O₅, NaHSO₃3-Nitro-4-aminopyridine (with protected amino group) ntnu.no

Nucleophilic Aromatic Substitution and Ring Functionalization

Nucleophilic aromatic substitution on the pyridine ring generally occurs at the C2, C4, and C6 positions, as these are electron-deficient. myttex.netyoutube.com In this compound, the C4 position is occupied by a poor leaving group (the amino group). Therefore, direct nucleophilic displacement at this position is unlikely under normal conditions. However, the amino group can be transformed into a good leaving group. For instance, diazotization of the 4-amino group with nitrous acid can form a pyridine-4-diazonium salt. rsc.org This intermediate is highly reactive and can be substituted by a variety of nucleophiles, such as halides, cyanide, or hydroxyl groups, to introduce new functionalities at the 4-position.

The Chichibabin reaction, which involves the amination of pyridines using sodium amide, typically occurs at the C2 position. wikipedia.org For this compound, this reaction would likely lead to the introduction of an amino group at the C2 or C6 position. However, the presence of the existing amino group might complicate the reaction. wikipedia.org

Functionalization can also occur at the nitrogen of the amino group. For instance, N-alkylation or N-acylation can be achieved using appropriate alkyl halides or acylating agents. researchgate.net The pyridine nitrogen itself can also be functionalized, for example, through oxidation to the corresponding N-oxide. wikipedia.orgquimicaorganica.org This N-oxide can then facilitate further substitutions on the ring. quimicaorganica.org

Transformations Involving the Phenylethyl Side Chain

The phenylethyl side chain offers additional sites for chemical modification, distinct from the pyridine nucleus.

Modifications of the Phenyl Ring System

The phenyl ring of the phenylethyl side chain can undergo electrophilic aromatic substitution. The directing effect of the substituent attached to the phenyl ring, in this case, a -(CH₂)₂-NH-pyridin-4-yl group, will determine the position of substitution. The alkylamino-pyridine portion of the molecule is generally considered an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to occur at the positions ortho and para to the ethyl linker on the phenyl ring.

Alterations of the Ethylene (B1197577) Linker

The two-carbon ethylene linker connecting the pyridine and phenyl rings is relatively inert. However, the benzylic position (the carbon atom adjacent to the phenyl ring) is susceptible to certain transformations. Free-radical halogenation, for example with N-bromosuccinimide (NBS), could selectively introduce a halogen at the benzylic carbon. This halogenated intermediate would then be a versatile precursor for further nucleophilic substitution reactions.

Oxidation of the ethylene linker is another potential transformation. rsc.org Strong oxidizing agents could potentially cleave the linker or oxidize the benzylic position to a carbonyl group, leading to a ketone. The specific outcome would depend on the reagents and reaction conditions employed.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing various NMR parameters, the precise arrangement of atoms and their chemical environments within 3-(2-Phenylethyl)pyridin-4-amine can be determined.

¹H NMR Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the phenylethyl group and the substituted pyridine (B92270) ring. The chemical shifts are influenced by the electron-donating amino group and the alkyl substituent on the pyridine ring, as well as the aromatic nature of both the phenyl and pyridine moieties.

The phenylethyl group will present as two characteristic multiplets. The protons of the methylene (B1212753) group adjacent to the phenyl ring (benzylic protons) and the methylene group adjacent to the pyridine ring will likely appear as triplets, a result of coupling with each other. The five protons of the phenyl ring will resonate in the aromatic region, typically between 7.2 and 7.4 ppm.

The pyridine ring protons will show a more complex pattern due to the substitution. The proton at the 2-position is expected to be a singlet, while the protons at the 5 and 6-positions will likely appear as doublets, with their chemical shifts influenced by the adjacent amino and phenylethyl groups. The protons of the amino group (NH₂) will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data for this compound:

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-2 (pyridine)~8.0-8.2s-
H-5 (pyridine)~6.6-6.8d~5.0
H-6 (pyridine)~7.8-8.0d~5.0
NH₂~4.0-6.0br s-
-CH₂- (benzylic)~2.9-3.1t~7.5
-CH₂- (pyridylic)~2.8-3.0t~7.5
Phenyl H (o, m, p)~7.1-7.3m-

Note: These are estimated values and may vary based on the solvent and experimental conditions.

¹³C NMR and Heteronuclear NMR (e.g., ¹⁵N NMR) for Backbone Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the pyridine carbons are particularly sensitive to the nature and position of the substituents. The carbon atom attached to the amino group (C-4) is expected to be significantly shielded, appearing at a lower chemical shift, while the carbons adjacent to the nitrogen atom (C-2 and C-6) will be deshielded.

Predicted ¹³C NMR Data for this compound:

Carbon Predicted Chemical Shift (ppm)
C-2 (pyridine)~148-152
C-3 (pyridine)~130-135
C-4 (pyridine)~155-160
C-5 (pyridine)~108-112
C-6 (pyridine)~145-149
-CH₂- (benzylic)~38-42
-CH₂- (pyridylic)~33-37
C-ipso (phenyl)~140-143
C-ortho (phenyl)~128-130
C-meta (phenyl)~128-130
C-para (phenyl)~126-128

Note: These are estimated values and may vary based on the solvent and experimental conditions.

¹⁵N NMR, although less common, could provide valuable information about the nitrogen atoms in the pyridine ring and the amino group, further confirming the electronic structure of the molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the two methylene groups of the phenylethyl chain, confirming their connectivity. It would also show correlations between the coupled protons on the pyridine ring (H-5 and H-6). sdsu.edunih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. sdsu.educolumbia.edu It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~8.0-8.2 ppm would correlate with the carbon signal at ~148-152 ppm, confirming their assignment to the C-2/H-2 pair.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.educolumbia.edu This is crucial for piecing together the entire molecular structure. For example, the benzylic protons would show a correlation to the ipso-carbon of the phenyl ring and the pyridylic carbon, while the pyridylic protons would show correlations to C-2, C-3, and C-4 of the pyridine ring, confirming the attachment of the phenylethyl group at the 3-position.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₁₃H₁₄N₂. The calculated exact mass for [M+H]⁺ is 199.1235.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable structural information. For this compound, the fragmentation is expected to be dominated by cleavages at the weakest bonds.

A primary fragmentation pathway would likely involve the benzylic cleavage, which is the cleavage of the C-C bond between the two methylene groups of the ethyl bridge. This would result in the formation of a stable tropylium (B1234903) ion (m/z 91) from the phenylmethyl moiety and a 3-methyl-4-aminopyridine radical cation or a related fragment. Another significant fragmentation would be the cleavage of the bond between the pyridine ring and the ethyl chain, leading to a phenylethyl radical and a protonated 4-aminopyridine (B3432731) fragment (m/z 95). The loss of the amino group as ammonia (B1221849) (NH₃) from the molecular ion or major fragments is also a possibility. researchgate.netlibretexts.org

Predicted Major Fragments in the Mass Spectrum of this compound:

m/z Proposed Fragment Fragmentation Pathway
198[M]⁺Molecular Ion
107[C₇H₉N]⁺Cleavage of the benzylic C-C bond
91[C₇H₇]⁺Tropylium ion from benzylic cleavage
95[C₅H₇N₂]⁺Cleavage of the bond between the pyridine and ethyl group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. For this compound, which is a primary amine, characteristic IR absorption bands would be expected.

As a primary amine (R-NH2), the molecule would typically exhibit two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. orgchemboulder.comspectroscopyonline.com One band corresponds to the symmetric stretching mode, and the other to the asymmetric stretching mode. Additionally, a strong N-H scissoring (bending) vibration is expected to appear in the 1580-1650 cm⁻¹ range. spectroscopyonline.com The presence of an aromatic pyridine ring would give rise to C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine would likely be observed between 1250 and 1335 cm⁻¹. orgchemboulder.com The aliphatic ethyl bridge would contribute C-H stretching bands just below 3000 cm⁻¹.

While these are the anticipated spectral features, no experimental IR spectrum for this compound has been reported in the surveyed literature.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (N-H)Asymmetric & Symmetric Stretch3300-3500Medium-Weak
Primary Amine (N-H)Scissoring (Bend)1580-1650Medium-Strong
Aromatic Ring (C=C, C=N)Stretching1400-1600Medium-Strong
Aromatic Amine (C-N)Stretching1250-1335Medium-Strong
Alkyl (C-H)Stretching<3000Medium

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Single Crystal X-ray Diffraction for Absolute Configuration Determination

For a chiral compound, single crystal X-ray diffraction can be used to determine its absolute configuration. However, this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, the determination of absolute configuration is not applicable to this compound. Should a chiral derivative be synthesized, this technique would be indispensable for assigning the stereochemistry. No single crystal X-ray diffraction data for this compound has been published.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. For this compound, the primary amine group is a potent hydrogen bond donor, and the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. The presence of two aromatic rings (the phenyl and pyridine rings) also suggests the possibility of π-π stacking interactions, which would further influence the crystal packing. A detailed analysis of these interactions would provide insights into the solid-state properties of the compound. Regrettably, without an experimentally determined crystal structure, any discussion of the crystal packing of this compound remains speculative.

Chiroptical Spectroscopy for Chiral Compounds

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for characterizing chiral compounds.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This provides information about the stereochemical features of the molecule, particularly the spatial arrangement of its chromophores.

Optical Rotation (OR) Measurements

Optical Rotation (OR) is the measurement of the angle through which the plane of polarized light is rotated when it passes through a sample of a chiral compound. It is a fundamental property of a chiral substance and is reported as the specific rotation.

As this compound is an achiral molecule, it will not exhibit any ECD signal or optical rotation. Therefore, these techniques are not applicable for the characterization of this specific compound. If a chiral derivative were to be synthesized, ECD and OR would be crucial for its stereochemical analysis. No chiroptical data for any related chiral analogues could be found in the scientific literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and reactivity with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. nih.govmdpi.com For 3-(2-Phenylethyl)pyridin-4-amine, these calculations would reveal key structural parameters. The molecule is expected to be non-planar, primarily due to the flexible ethyl bridge connecting the phenyl and pyridine (B92270) rings. nih.gov

DFT studies also elucidate electronic properties such as dipole moment and the distribution of atomic charges, which are crucial for understanding intermolecular interactions. The presence of the electron-donating amino group and the electronegative nitrogen atom in the pyridine ring significantly influences the molecule's electronic landscape.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

ParameterDescriptionPredicted Value Range
Bond Lengths (Å)
C-N (Pyridine Ring)Length of the carbon-nitrogen bonds within the pyridine ring.1.35 - 1.38 Å
C-N (Amine Group)Length of the bond between the pyridine ring and the amino group nitrogen.1.37 - 1.40 Å
C-C (Ethyl Bridge)Length of the carbon-carbon single bonds in the phenylethyl side chain.1.52 - 1.54 Å
**Bond Angles (°) **
C-N-C (Pyridine Ring)The angle formed by the nitrogen atom within the pyridine ring.~117°
C-C-N (Amine)The angle at the carbon atom of the pyridine ring attached to the amino group.~122°
Dihedral Angles (°)
Pyridine-Ethyl-PhenylThe twist angle between the planes of the pyridine and phenyl rings.40° - 50° nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. scirp.org A smaller energy gap suggests that the molecule is more easily excited, indicating higher reactivity and a propensity for charge transfer within the molecule. researchgate.net For pyridine derivatives, this gap is a key indicator of their bioactivity. scirp.org

From the HOMO and LUMO energies, global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as -(ELUMO + EHOMO) / 2.

In this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO may be distributed over the phenylethyl moiety. This distribution facilitates intramolecular charge transfer, a key feature influencing its electronic and optical properties. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

PropertySymbolFormulaPredicted Significance
HOMO EnergyEHOMO-Indicates electron-donating ability.
LUMO EnergyELUMO-Indicates electron-accepting ability.
HOMO-LUMO GapΔEELUMO - EHOMOA smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net
Chemical Hardnessη(ELUMO - EHOMO) / 2Measures resistance to deformation or charge transfer.
Chemical SoftnessS1 / ηA higher value indicates greater polarizability and reactivity.
Electronegativityχ-(ELUMO + EHOMO) / 2Describes the molecule's electron-attracting tendency.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting its reactive behavior and intermolecular interaction sites. proteopedia.org

The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show the most negative potential (red/yellow) around the nitrogen atom of the amino group and the nitrogen atom of the pyridine ring, highlighting these as the primary sites for electrophilic attack and hydrogen bonding. The hydrogen atoms of the amino group would exhibit a positive potential (blue), making them sites for nucleophilic interactions.

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for confirming the structure of newly synthesized compounds. nih.gov

Nuclear Magnetic Resonance (NMR): DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing the theoretically calculated spectrum with the experimental one, a detailed assignment of each proton and carbon atom in the molecule can be achieved. acs.org For instance, the protons on the aromatic rings would appear in the downfield region (higher ppm), while those on the ethyl bridge would be more upfield.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of different bonds (e.g., N-H, C-H, C=C, C-N). The calculated IR spectrum helps in the assignment of the bands observed in the experimental spectrum, confirming the presence of specific functional groups. niscpr.res.in

Electronic Circular Dichroism (ECD): For chiral molecules, Time-Dependent DFT (TD-DFT) can be used to predict the ECD spectrum, which is essential for determining the absolute configuration of the molecule.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend beyond the properties of an isolated molecule to explore its interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. dergipark.org.tr This in silico method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

In a typical docking study involving this compound, the compound would be docked into the active site of a specific protein target. The process involves:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein from databases or through modeling.

Docking Simulation: Using software like AutoDock, the ligand is placed in various positions and orientations within the protein's binding site, and the binding energy for each pose is calculated.

Analysis: The pose with the lowest binding energy (most negative value) is considered the most favorable binding mode. The analysis focuses on the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

For this compound, the amino group and the pyridine nitrogen are key features for forming hydrogen bonds with amino acid residues (like Asp, Glu, Ser) in a protein's active site. The phenyl and pyridine rings can participate in hydrophobic and π-π stacking interactions with aromatic residues (like Phe, Tyr, Trp). The results of such studies can guide the design of more potent and selective inhibitors. d-nb.info

Table 3: Hypothetical Molecular Docking Results for this compound

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase A -8.5Asp184, Lys72Hydrogen Bond (with NH₂)
Phe327π-π Stacking (with Phenyl Ring)
Val57, Leu173Hydrophobic Interaction
Dopamine D2 Receptor -7.9Ser193, Ser197Hydrogen Bond (with Pyridine N)
Phe389, Trp386π-π Stacking (with Pyridine Ring)
Ile183, Val115Hydrophobic Interaction

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations provide a detailed view of a molecule's conformational flexibility and its stability when bound to a biological target, such as a protein receptor. figshare.comresearchgate.net

Conformational Analysis: The conformational landscape of this compound is critical for its ability to interact with a binding site. The phenylethyl and aminopyridine moieties are connected by a flexible ethyl linker, allowing for a range of spatial arrangements. MD simulations can explore these conformations in a simulated physiological environment (e.g., in a water box) to identify the most energetically favorable and stable structures. figshare.com The simulation tracks atomic trajectories, revealing how the molecule folds and orients itself, which is essential for understanding its approach and fit to a receptor pocket.

Binding Stability: When a potential biological target is identified, MD simulations are instrumental in assessing the stability of the ligand-receptor complex. After an initial docking pose is predicted, an MD simulation is run for an extended period (typically nanoseconds) to observe the dynamics of the interaction. Key metrics analyzed include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket and the protein structure is not significantly perturbed.

Hydrogen Bonds: The persistence of hydrogen bonds between the ligand (e.g., the amine group or pyridine nitrogen of this compound) and amino acid residues of the target protein is analyzed. Stable and frequent hydrogen bonds are indicative of a strong and stable binding interaction. mdpi.com

Binding Free Energy: Advanced calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be performed on the MD simulation trajectory to estimate the binding free energy (ΔG), providing a quantitative measure of binding affinity. mdpi.com

For instance, in a hypothetical simulation of this compound bound to a kinase, the stability of the complex would be evaluated by monitoring these parameters.

Table 1: Illustrative MD Simulation Stability Metrics

Metric Value Interpretation
Ligand RMSD Plateau at ~1.5 Å Indicates the ligand has found a stable binding pose.
Protein Backbone RMSD Plateau at ~2.0 Å Shows the overall protein structure remains stable upon ligand binding.
Key Hydrogen Bond Occupancy > 80% Suggests a persistent and strong hydrogen bond interaction critical for binding.
Calculated ΔG binding -18.0 kcal/mol A negative value indicates a thermodynamically favorable binding event. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govchemrevlett.com Pharmacophore modeling is a central component of this process, focusing on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov

Ligand-Based Pharmacophore Generation and Validation

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown. The model is generated by analyzing a set of active molecules to find common chemical features that are essential for their activity. github.com

For a series of analogs including this compound, this process would involve:

Feature Identification: Identifying potential pharmacophoric features in the molecule. These include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).

Conformational Analysis: Generating a set of low-energy conformations for each active molecule.

Alignment and Model Generation: Superimposing the conformations of the active compounds to identify a common 3D arrangement of pharmacophoric features. The resulting hypothesis represents the key features required for activity.

A hypothetical pharmacophore model derived from this compound and its analogs might consist of the features outlined in the table below.

Table 2: Hypothetical Pharmacophoric Features for this compound

Feature Type Molecular Moiety Role in Binding
Hydrogen Bond Acceptor (HBA) Pyridine Nitrogen Accepts a hydrogen bond from a donor residue in the target.
Hydrogen Bond Donor (HBD) 4-Amine Group Donates a hydrogen bond to an acceptor residue in the target.
Aromatic Ring (AR) Phenyl Group Engages in π-π stacking or hydrophobic interactions.
Hydrophobic (HY) Ethyl Linker Contributes to hydrophobic interactions within the binding pocket.

The generated pharmacophore model is then validated using a test set of molecules with known activities (both active and inactive) to assess its ability to predict biological activity and distinguish active compounds from inactive ones. nih.gov

Structure-Based Pharmacophore Refinement

When the 3D structure of the target protein is available, a structure-based approach can be used to create or refine a pharmacophore model. mdpi.com This method identifies key interaction points within the protein's binding site, such as specific amino acid residues that can form hydrogen bonds, or hydrophobic pockets.

The process involves:

Binding Site Analysis: The active site of the target protein is analyzed to map out potential interaction points.

Pharmacophore Feature Generation: A pharmacophore model is constructed based on these interaction points.

Refinement with Ligand: A known active ligand, such as this compound, is docked into the active site. The pharmacophore model is then refined by ensuring that the ligand's features align perfectly with the complementary interaction points of the protein. This ensures the model reflects a viable binding mode.

This refined model is more accurate than a purely ligand-based one as it is constrained by the actual architecture of the target's binding site.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMFA and CoMSIA are 3D-QSAR techniques that provide detailed insights into how steric, electrostatic, and other physicochemical properties of a molecule influence its biological activity. These methods are used to generate predictive models and guide the design of new, more potent analogs. nih.gov

The general workflow involves:

Dataset and Alignment: A dataset of structurally similar compounds with a range of biological activities is selected. The molecules are aligned based on a common scaffold or a docked conformation.

Field Calculation: The aligned molecules are placed in a 3D grid. For each molecule, steric (shape) and electrostatic (charge) fields are calculated at each grid point (CoMFA). CoMSIA extends this by calculating additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Statistical Analysis: A statistical method, typically Partial Least Squares (PLS), is used to correlate the variations in the field values with the variations in biological activity.

The results of a CoMFA or CoMSIA study are often presented as a predictive statistical model and 3D contour maps. These maps visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For example, a green contour map in a CoMFA result might indicate that adding a bulky group in that region would enhance activity, while a red contour map might show where negative charge is favorable.

Table 3: Typical Statistical Results from a 3D-QSAR Study

Parameter Description Typical Value Interpretation
q² (or r²cv) Cross-validated correlation coefficient. > 0.5 Indicates good internal predictive ability of the model. nih.gov
Non-cross-validated correlation coefficient. > 0.9 Shows a strong correlation between predicted and observed activities for the training set. nih.gov
Predictive r² Correlation coefficient for an external test set. > 0.6 Demonstrates the model's ability to predict the activity of new, untested compounds. nih.gov

Such analyses for a series of this compound derivatives would provide a robust framework for understanding their structure-activity relationships and for the rational design of new compounds with improved potency. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Strategies

Rational Design Principles for Pyridin-4-amine Analogues

The rational design of pyridin-4-amine analogs is a multidisciplinary approach that combines computational insights with advanced synthetic strategies to create novel molecules with desired biological functions. This process is iterative, relying on a continuous feedback loop between molecular modeling, chemical synthesis, and biological testing.

Computational methods are instrumental in the rational design of novel pyridin-4-amine analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to build predictive models that guide the design of new compounds. nih.govnih.govresearchgate.net

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrsc.org For pyridin-4-amine analogs, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. rsc.orgresearchgate.net These models can highlight the specific steric, electrostatic, hydrophobic, and hydrogen-bonding features of the molecule that are critical for its interaction with a biological target. researchgate.netresearchgate.net For instance, a QSAR model might reveal that electron-withdrawing substituents on the pyridine (B92270) ring enhance activity, guiding chemists to synthesize analogs with such features. nih.gov

Molecular docking simulations provide insights into how these molecules bind to their target proteins at an atomic level. rsc.orgnih.gov By predicting the preferred orientation and conformation of a ligand within a protein's binding site, docking can help to explain observed SAR data and guide the design of new analogs with improved binding affinity. nih.gov For example, docking studies might show that the phenylethyl group occupies a hydrophobic pocket in the target protein, suggesting that modifications to this group could further enhance binding. nih.gov

The integration of these computational approaches allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity and most favorable drug-like properties. researchgate.netcmjpublishers.com

The insights gained from computational design are put into practice through the generation of synthetic libraries and subsequent high-throughput screening (HTS). enamine.net The goal is to synthesize a diverse collection of related compounds to systematically explore the structure-activity landscape.

Synthetic library generation for pyridin-4-amine analogs often involves combinatorial chemistry, where a common molecular scaffold is functionalized with a variety of building blocks. nih.gov This allows for the rapid creation of a large number of distinct compounds. Efficient synthetic routes are crucial for the successful generation of these libraries. researchgate.netacs.org

High-throughput screening (HTS) is then used to rapidly assess the biological activity of the synthesized library. enamine.netacs.org HTS platforms can test thousands of compounds per day using automated, miniaturized assays. enamine.net The data generated from HTS is then used to identify "hit" compounds with promising activity. These hits can then be further optimized in a subsequent round of design and synthesis. A variety of screening methods, including differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR), can be employed to evaluate the interaction of the compounds with their target. nih.gov

Impact of Substituent Modifications on Molecular Interactions

The biological activity of 3-(2-Phenylethyl)pyridin-4-amine analogs can be finely tuned by making specific modifications to different parts of the molecule. Understanding the impact of these changes is central to SAR studies. researchgate.net

The pyridine ring is a key component of the this compound scaffold, and modifications to this ring can have a profound impact on biological activity. nih.gov The electronic properties of substituents on the pyridine ring can influence the pKa of the 4-amino group, which is often crucial for interaction with the biological target. researchgate.net For example, electron-withdrawing groups can decrease the basicity of the amino group, which may be favorable for certain interactions. Conversely, electron-donating groups can increase basicity.

The position of substituents on the pyridine ring is also critical. nih.gov A substituent at the 2-position, for instance, may have a different effect on activity than a substituent at the 6-position due to steric hindrance or the ability to form specific hydrogen bonds with the target. mdpi.com

Table 1: Effect of Pyridine Ring Substituents on Activity

SubstituentPositionElectronic EffectImpact on Activity
Methoxy2Electron-donatingCan influence analgesic activity. mdpi.com
Fluoro7Electron-withdrawingCan have a significant effect on kinase inhibitory activity. mdpi.com
Chloro6Electron-withdrawingCan enhance acetylcholinesterase inhibitory activity. nih.gov

Replacing the phenyl ring with other aromatic or heteroaromatic systems is another common strategy to explore new interactions with the target protein. Shortening or lengthening the ethyl linker can also impact activity by altering the distance and orientation of the aromatic ring relative to the pyridine core.

Table 2: Impact of Phenylethyl Side Chain Modifications

ModificationExample Substituent/ChangeRationalePotential Outcome
Phenyl Ring Substitution3,4-dimethoxyIntroduce hydrogen bond donors/acceptors, alter electronics. nih.govEnhanced butyrylcholinesterase inhibition and anti-amyloid aggregation. nih.gov
Linker Length ModificationChange from ethyl to methylAlter spatial orientation of the phenyl ring.May increase or decrease binding affinity depending on the target's topology.
Phenyl Ring ReplacementNaphthyl or ThienylExplore different hydrophobic interactions and shape complementarity.Can lead to improved potency or selectivity.

Stereochemistry can play a pivotal role in the biological activity of chiral molecules. nih.govnih.gov If the this compound analog contains a chiral center, the different enantiomers or diastereomers can exhibit significantly different potencies and pharmacological profiles. researchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the various stereoisomers of a ligand. acs.org

One enantiomer may fit optimally into the binding site of a target protein, leading to a strong interaction, while the other enantiomer may bind weakly or not at all. nih.gov In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Therefore, the synthesis and biological evaluation of individual stereoisomers are often crucial steps in the drug discovery process. nih.govresearchgate.net Molecular modeling can also be used to understand the structural and stereochemical requirements for efficient interaction with a biological target. nih.gov

Pharmacophore Elucidation for Biological Targets (In Vitro/In Silico Context)

The elucidation of a pharmacophore model is a critical step in understanding the interaction between a ligand and its biological target. For derivatives of this compound, both in vitro and in silico studies have been instrumental in defining the key molecular features that govern binding affinity and selectivity. These studies help in designing more potent and specific molecules.

Identification of Key Pharmacophoric Features for Binding Affinity

Structure-activity relationship (SAR) studies on various analogs of pyridin-4-amine have highlighted several key pharmacophoric features essential for potent biological activity. These features typically include hydrogen bond donors and acceptors, aromatic regions, and hydrophobic centers, which collectively create a specific interaction pattern with the target protein.

For instance, in the design of inhibitors for various kinases, the pyridine ring often serves as a crucial hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase domain. The amine group at the 4-position of the pyridine ring can act as a hydrogen bond donor, further stabilizing the ligand-protein complex. The phenylethyl group provides a significant hydrophobic interaction, fitting into a hydrophobic pocket within the binding site.

In a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives designed as Src kinase inhibitors, SAR analysis revealed that the pyrazolopyrimidine core acts as a key scaffold for hydrogen bonding, while the phenylethynyl group occupies a hydrophobic region. researchgate.net Modifications to the phenyl ring demonstrated that certain substitutions could enhance potency, highlighting the importance of this hydrophobic interaction.

Similarly, studies on pyrazolo[1,5-a]pyrimidin-7-amines as anti-mycobacterial agents have shown that the arrangement of aromatic and heteroaromatic rings, along with specific substituents, is critical for their activity. mdpi.com While not directly this compound, these related structures underscore the common pharmacophoric principles involving aromatic and hydrogen-bonding elements.

The table below summarizes the key pharmacophoric features and their roles based on SAR studies of related pyridine derivatives.

Pharmacophoric FeatureRole in Binding AffinityStructural Component in this compound
Hydrogen Bond AcceptorInteracts with key amino acid residues (e.g., in kinase hinge region)Pyridine Nitrogen
Hydrogen Bond DonorForms hydrogen bonds to stabilize the ligand-protein complex4-Amine Group
Aromatic RingParticipates in π-π stacking and hydrophobic interactionsPyridine Ring, Phenyl Ring
Hydrophobic GroupOccupies hydrophobic pockets in the binding sitePhenylethyl Moiety

Ligand Efficiency and Lipophilicity Considerations in Molecular Design

In modern drug discovery, optimizing the potency of a compound is balanced with maintaining favorable physicochemical properties to ensure good oral bioavailability and a suitable safety profile. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two key metrics used to guide this process.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom of a molecule. It is a useful metric for comparing the binding efficiency of compounds of different sizes. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to bind to the target. The goal in lead optimization is often to increase potency without a proportional increase in molecular weight, thereby improving LE.

Lipophilic Ligand Efficiency (LLE) relates the potency of a compound to its lipophilicity (typically measured as logP or logD). High lipophilicity can lead to issues such as poor solubility, high metabolic turnover, and off-target toxicity. LLE helps in designing compounds that achieve high potency without excessive lipophilicity. An optimal LLE is generally sought to balance potency and drug-like properties.

In the design of novel inhibitors, such as those for cholesterol 24-hydroxylase (CH24H), focusing on ligand-lipophilicity efficiency has been a successful strategy. acs.org By modifying a 3-substituted-4-phenylpyridine core, researchers were able to improve potency while controlling lipophilicity to enhance selectivity against other enzymes like CYP3A4. acs.org This highlights the importance of reducing the lipophilicity of molecules by introducing nitrogen atoms into aromatic rings to decrease unwanted interactions. acs.org

The following table illustrates the application of these metrics in the context of molecular design for pyridine derivatives.

MetricFormulaImportance in Molecular DesignDesired Trend
Ligand Efficiency (LE)LE = (1.37/N) x pIC50 (where N is the number of heavy atoms)Assesses the binding efficiency per atom, guiding the selection of fragments and optimization of leads.Maximize
Lipophilic Ligand Efficiency (LLE)LLE = pIC50 - logPBalances potency with lipophilicity to avoid issues associated with high lipophilicity.Optimize (typically > 5)

The strategic application of these principles in SAR studies allows for the rational design of potent and selective inhibitors based on the this compound scaffold, while maintaining favorable drug-like properties.

Future Directions and Advanced Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The synthesis of substituted pyridines is a mature field, but there is a continuous drive towards greener and more efficient methodologies. Traditional methods often involve multi-step processes with harsh reagents and significant waste production. Future research will likely focus on developing novel synthetic routes for 3-(2-Phenylethyl)pyridin-4-amine and its derivatives that prioritize sustainability.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, significantly reducing waste and improving efficiency. The development of new MCRs for constructing the 4-aminopyridine (B3432731) core is a promising avenue. nih.gov

Catalytic C-H Activation: Direct functionalization of C-H bonds on the pyridine (B92270) ring or the phenylethyl side chain would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. Adapting and optimizing synthetic routes for a flow-based setup can lead to higher yields and purity.

Polymer-Bound Reagents: The use of polymer-supported catalysts or reagents, such as a polymer-bound 4-aminopyridine, can simplify purification processes and allow for catalyst recycling, contributing to a more sustainable process. acs.org

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

MethodologyAdvantagesDisadvantagesRelevance to this compound
Traditional Synthesis Well-established, predictable outcomes.Often multi-step, high waste, harsh conditions.Provides a baseline for improvement.
Multicomponent Reactions (MCRs) High atom economy, reduced steps, operational simplicity. nih.govCan require extensive optimization for new substrates.Potential for rapid, one-pot synthesis of analogs. nih.gov
C-H Activation Highly atom-economical, direct functionalization.Can suffer from regioselectivity issues, requires catalyst development.Could enable late-stage diversification of the scaffold.
Flow Chemistry Enhanced safety, scalability, and process control.Requires specialized equipment and initial setup investment.Ideal for large-scale, efficient production.

Exploration of Allosteric Modulation Mechanisms for Pyridine-Based Ligands

Allosteric modulation, where a ligand binds to a secondary site on a protein to modify the effect of the primary (orthosteric) ligand, is an increasingly important concept in drug discovery. acs.org This approach offers the potential for greater selectivity and a more nuanced control of protein function compared to traditional agonists or antagonists. acs.orgnih.gov

Pyridine-containing molecules have been identified as allosteric modulators for various targets, including G-protein coupled receptors (GPCRs). nih.govresearchgate.net Future research on this compound should explore its potential as an allosteric modulator. This would involve:

Screening against Allosteric Targets: Testing the compound against a panel of receptors known to have allosteric sites.

Structural Biology: Using techniques like X-ray crystallography to determine the binding site of the compound on a target protein, confirming allosteric binding.

Site-Directed Mutagenesis: Identifying the specific amino acid residues involved in the allosteric interaction, which can help in understanding the mechanism and designing more potent modulators. nih.govresearchgate.net

Allosteric modulators can be classified as Positive Allosteric Modulators (PAMs), which enhance the effect of the endogenous ligand, or Negative Allosteric Modulators (NAMs), which reduce it. acs.org Investigating which class this compound might fall into for specific targets will be a key research question.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

For the this compound scaffold, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features of pyridine derivatives with their biological activity. This can guide the synthesis of new analogs with improved potency and selectivity.

Virtual Screening: Using ML models to screen vast virtual libraries of compounds to identify those with a high probability of being active at a specific target. nih.gov

De Novo Design: Employing generative AI models that can propose entirely new molecular structures based on the this compound scaffold, optimized for desired properties. desertsci.com

Predicting ADMET Properties: Training models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of new analogs, helping to de-risk candidates early in the discovery process.

These in silico methods can significantly reduce the time and cost associated with drug discovery by focusing laboratory efforts on the most promising compounds. nih.gov

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Ligand-Target Interaction Studies

Understanding how a ligand binds to its target and the kinetics of this interaction is crucial for drug development. Advanced spectroscopic techniques provide powerful tools for these investigations.

NMR Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are invaluable for studying ligand-protein interactions, especially for weak to moderate affinity binders. researchgate.netnih.gov They can identify the specific parts of the ligand (the "epitope") that are in direct contact with the protein. researchgate.net

Surface Plasmon Resonance (SPR): SPR allows for the real-time, label-free analysis of binding kinetics, providing data on the association and dissociation rates of a ligand to its target.

Mass Spectrometry: Native mass spectrometry can be used to study intact protein-ligand complexes, providing information on binding stoichiometry and affinity.

Process Analytical Technology (PAT): In the context of synthesis, techniques like in-situ FTIR and Raman spectroscopy can be used for real-time monitoring of chemical reactions, ensuring optimal conditions and identifying potential issues.

The application of these techniques to this compound would provide detailed insights into its binding mechanisms and could help optimize its synthesis. researchgate.net

Design of Chemical Probes and Tools for Elucidating Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a biological system. nih.gov The this compound scaffold could serve as a starting point for the design of such probes.

Developing a chemical probe from this scaffold would involve:

Affinity and Selectivity Optimization: Modifying the structure to create a highly potent and selective binder for a specific target of interest.

Introduction of a Reporter Group: Attaching a tag (e.g., a fluorescent dye, a biotin (B1667282) molecule, or a photo-crosslinkable group) to the molecule. This allows for the visualization or isolation of the target protein.

Bioorthogonal Chemistry: Utilizing chemical reactions that can occur in a complex biological environment without interfering with native processes to attach reporter groups. burleylabs.co.uk

By creating chemical probes based on this compound, researchers could investigate the role of its target proteins in various diseases, potentially uncovering new therapeutic opportunities. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.